molecular formula C12H18N2O B6262771 rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans CAS No. 1807921-01-2

rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans

Cat. No.: B6262771
CAS No.: 1807921-01-2
M. Wt: 206.3
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Description

Molecular Formula: C${10}$H${18}$N$_4$O
Molecular Weight: 210.28 g/mol
CAS Number: 1969287-63-5 (as per structurally related compounds in )
Structure: The compound features a morpholine core (a six-membered ring containing oxygen and nitrogen) substituted with a methyl group at position 4, a phenyl group at position 3, and a methanamine side chain at position 2. The "rac" designation indicates a racemic mixture of enantiomers, while "trans" specifies the relative stereochemistry of substituents .

Applications: Primarily used as a pharmaceutical intermediate, its structural complexity and stereochemical features make it valuable for drug discovery, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .

Safety and Storage: Requires storage in a dry, ventilated environment at -20°C in tightly sealed containers.

Properties

CAS No.

1807921-01-2

Molecular Formula

C12H18N2O

Molecular Weight

206.3

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans typically involves the following steps:

    Formation of the Morpholine Ring: This can be achieved through the reaction of an appropriate diol with ammonia or an amine under acidic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and an alkyl halide.

    Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or dimethyl sulfate.

    Resolution of Racemic Mixture: The racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, sodium alkoxides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amines

    Substitution: Halides, ethers

Scientific Research Applications

rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Compounds for Comparison

The following compounds share structural motifs (morpholine/oxolane cores, substituted aromatic groups) but differ in substituents, stereochemistry, or ring systems, leading to variations in physicochemical properties and applications:

Table 1: Comparative Analysis of Target Compound and Analogues
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
Target Compound (Morpholine-phenyl derivative) 1969287-63-5 C${10}$H${18}$N$_4$O 210.28 4-methyl, 3-phenyl morpholine Pharmaceutical intermediate
4-Ethyl-3-pyrazolyl Morpholine Derivative Not Provided ~C${11}$H${19}$N$_5$O* ~223.30* 4-ethyl, 3-(1-methyl-pyrazol-5-yl) Potential kinase inhibitors
rac-[(2R,4R)-4-phenyloxolan-2-yl]methanamine 1955561-53-1 C${11}$H${15}$NO 177.25 4-phenyl oxolane (tetrahydrofuran variant) Agrochemical research
rac-[(1R,3R)-2,2-Dimethyl-3-phenylcyclopropyl]methanamine 1909288-59-0 C${12}$H${18}$ClN 211.70 Cyclopropane core with phenyl and methyl Drug development, enantioselective synthesis

*Estimated based on substituent differences.

Structural and Functional Differences

Core Heterocycle: The morpholine ring (O and N in a six-membered ring) in the target compound enhances hydrogen-bonding capacity and metabolic stability compared to oxolane (five-membered oxygen-only ring in CAS 1955561-53-1), which may improve solubility but reduce enzymatic resistance .

Substituent Effects: Phenyl vs. Pyrazole: The phenyl group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration for CNS applications. Pyrazole-substituted analogues (e.g., 4-Ethyl-3-pyrazolyl) may improve solubility and target kinases due to nitrogen-rich aromatic systems . Methyl vs.

Stereochemical Considerations :

  • The trans configuration in the target compound optimizes spatial arrangement for receptor binding, whereas cyclopropane derivatives (e.g., CAS 1909288-59-0) leverage rigid stereochemistry for enantioselective synthesis .

Research and Development Trends

  • Pharmaceuticals : Morpholine derivatives are prioritized for CNS drug development, while pyrazole variants are explored in oncology (kinase inhibition) .
  • Agrochemicals : Oxolane and cyclopropane derivatives show promise in pesticide design due to their stability in environmental conditions .

Biological Activity

rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine, trans is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the available literature regarding its synthesis, biological mechanisms, and pharmacological applications.

Chemical Structure and Properties

The compound rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine is characterized by a morpholine ring substituted with a phenyl group and a methyl group. Its molecular formula is C13H20N2OC_{13}H_{20}N_2O with a molecular weight of approximately 220.31 g/mol. The compound's key structural features include:

  • Morpholine Ring : A six-membered ring containing one nitrogen atom.
  • Phenyl Group : Contributes to lipophilicity and potential receptor interactions.
  • Methyl Substitution : May influence binding affinity and selectivity.

Research indicates that rac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine interacts primarily with serotonin receptors, specifically the 5-HT_2C receptor. Studies have demonstrated that compounds in this class can exhibit functional selectivity towards G_q signaling pathways over β-arrestin recruitment, which is crucial for their antipsychotic effects .

Pharmacological Effects

  • Antipsychotic Activity : The compound has been shown to possess antipsychotic-like properties in preclinical models. For instance, it demonstrated significant activity in amphetamine-induced hyperactivity models, suggesting its potential utility in treating conditions like schizophrenia .
  • Serotonin Receptor Modulation : It acts as a selective agonist for the 5-HT_2C receptor, which is implicated in mood regulation and appetite control. This selectivity can lead to fewer side effects compared to non-selective agents .

Case Studies

A study conducted on various N-substituted (2-phenylcyclopropyl)methylamines highlighted the importance of structural modifications on receptor selectivity and efficacy. The findings indicated that specific substitutions could enhance the affinity for the 5-HT_2C receptor while minimizing interactions with other serotonin receptors .

Data Tables

Property Value
Molecular FormulaC13H20N2O
Molecular Weight220.31 g/mol
IUPAC Namerac-[(2R,3R)-4-methyl-3-phenylmorpholin-2-yl]methanamine
Purity≥95%
Biological Activity Effect
5-HT_2C Receptor AgonismAntipsychotic activity
Functional SelectivityG_q signaling preference

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